molecular formula C8H4BrClN2O B1446616 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole CAS No. 1368629-18-8

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

Cat. No. B1446616
CAS RN: 1368629-18-8
M. Wt: 259.49 g/mol
InChI Key: JQZRAIDZKZAHKA-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole, also known as BCOP, is a synthetic compound that has become increasingly important in the scientific community due to its versatile applications. It is a brominated heterocyclic compound, which is a five-membered ring containing nitrogen, oxygen and bromine atoms. BCOP is used for various purposes in organic synthesis, such as the production of pharmaceuticals, agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of other heterocyclic compounds.

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Compounds

1,3,4-Oxadiazoles, including compounds like 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole, are aromatic heterocyclic compounds that have garnered attention in scientific research due to their diverse therapeutic potentials. These compounds are recognized for their biological activities, including anticancer, antifungal, antibacterial, and antiviral effects, among others. Their unique structural features enable effective binding with various enzymes and receptors, making them suitable for the development of new medicinal agents.

Therapeutic Worth and Bioactivities

The peculiar structural feature of the 1,3,4-oxadiazole ring, akin to that in 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole, facilitates numerous weak interactions in biological systems, leading to a wide range of bioactivities. This has led to the development of 1,3,4-oxadiazole-based derivatives extensively used for treating different ailments, showcasing significant development value in medicinal chemistry. These derivatives exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).

Recent Developments in Medicinal Chemistry

Recent years have seen an uptick in the synthesis and pharmacological evaluation of oxadiazole derivatives, including those similar to 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole. These efforts have focused on leveraging the favorable physical, chemical, and pharmacokinetic properties of oxadiazoles to increase their pharmacological activity. Oxadiazole derivatives have shown significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring their potential in medicinal chemistry and pharmacology (Wang et al., 2022).

Metal-Ion Sensing Applications

Beyond therapeutic applications, 1,3,4-oxadiazoles are also explored for their applications in material science, such as metal-ion sensing. The photoluminescent properties, combined with excellent thermal and chemical stability, make these molecules suitable for developing chemosensors. This application is particularly relevant for detecting metal ions, where the unique coordination sites offered by the nitrogen and oxygen atoms in the oxadiazole ring are advantageous (Sharma et al., 2022).

Mechanism of Action

properties

IUPAC Name

2-bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZRAIDZKZAHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
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Reactant of Route 3
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Reactant of Route 4
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

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